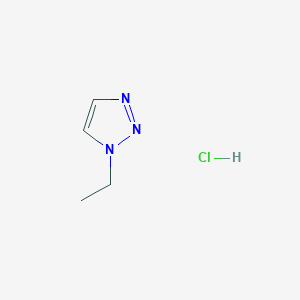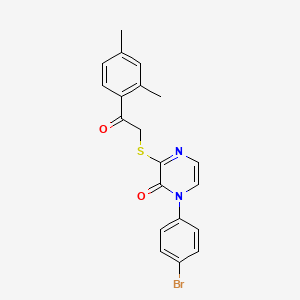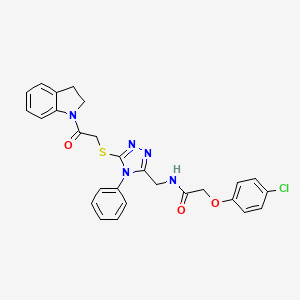
2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide" is a complex molecule that appears to be related to a family of acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, these papers discuss related structures and their synthesis, molecular structure, and potential applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions with careful selection of starting materials and reaction conditions. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide required the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, using tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as the base . Similarly, the synthesis of another indole acetamide derivative involved stirring a precursor compound with 1H-indole-2-carboxylic acid in dry dichloromethane (DCM), followed by the addition of reagents such as lutidine and TBTU . These methods suggest that the synthesis of the compound would likely require careful planning and optimization of reaction conditions to achieve good yields.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using various spectroscopic techniques, including MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis . Additionally, single-crystal X-ray diffraction studies can provide detailed three-dimensional structures . For example, the structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide was determined, showing the orientation of the chlorophenyl ring with respect to the thiazole ring . These techniques would be essential in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can lead to various transformations and the formation of new compounds. For instance, the methylene group modifications of N-(isothiazol-5-yl)phenylacetamides have been explored, resulting in derivatives that retain insecticidal activity . Cyclization reactions have also been reported, such as the transformation of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides into imidazolin-5-ones . These studies indicate that the compound may also undergo interesting chemical reactions that could be explored for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. Density functional theory (DFT) calculations, vibrational analysis, and frontier molecular orbital analysis can provide insights into the electronic properties and stability of these compounds . Hirshfeld surface analysis and energy frameworks can be used to investigate intermolecular interactions and the stability of the crystal structure . These analyses would be relevant for understanding the properties of the compound .
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O3S/c28-20-10-12-22(13-11-20)36-17-25(34)29-16-24-30-31-27(33(24)21-7-2-1-3-8-21)37-18-26(35)32-15-14-19-6-4-5-9-23(19)32/h1-13H,14-18H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXFEZOSNVPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)COC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B3019812.png)
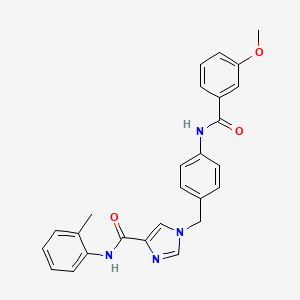


![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B3019818.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3019819.png)
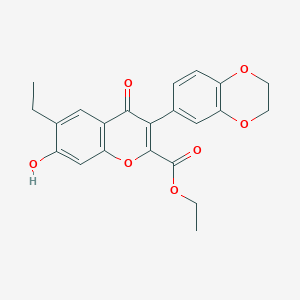
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019822.png)
amine hydrochloride](/img/structure/B3019823.png)
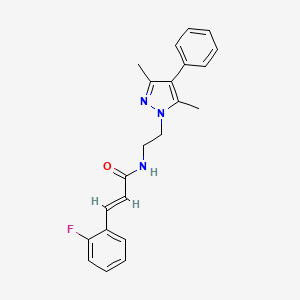
![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide](/img/structure/B3019828.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3019829.png)
